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Application Note: Solid-Phase Extraction of PFUnA from Water Samples

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Compound of Interest		
Compound Name:	Perfluoroundecanoic acid	
Cat. No.:	B052710	Get Quote

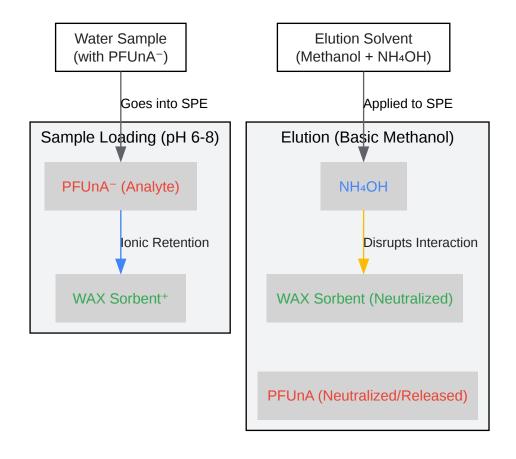
Introduction

Perfluoroundecanoic acid (PFUnA) is a long-chain per- and polyfluoroalkyl substance (PFAS) of significant environmental concern due to its persistence, bioaccumulative potential, and suspected toxicity. Accurate and sensitive quantification of PFUnA in water is crucial for environmental monitoring and regulatory compliance. Solid-phase extraction (SPE) is an essential sample preparation technique that concentrates the analyte and removes matrix interferences, enabling reliable detection at trace levels by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This application note provides a detailed protocol for the extraction of PFUnA from various water matrices using weak anion exchange (WAX) SPE cartridges.

Principle of Weak Anion Exchange (WAX) SPE

The primary mechanism for retaining PFUnA and other acidic PFAS on a WAX sorbent is through ion exchange.[4] PFUnA is a carboxylic acid that is deprotonated (negatively charged) at a neutral or slightly basic pH. The WAX sorbent contains a positively charged functional group that electrostatically attracts and retains the anionic PFUnA. Interfering substances that are not charged can be washed away. The retained PFUnA is then eluted with a basic solvent solution, which neutralizes the charge on the sorbent or analyte, disrupting the ionic interaction and releasing the analyte from the cartridge.





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Caption: Principle of PFUnA retention and elution on a WAX SPE sorbent.

Experimental Protocol

This protocol is based on established methodologies such as EPA Method 1633 and other validated laboratory procedures for PFAS analysis in water.[5][6]

- 1. Materials and Reagents
- SPE Cartridges: Weak Anion Exchange (WAX) cartridges, 6 mL, 150-500 mg (e.g., Agilent Bond Elut WAX, Waters Oasis WAX for PFAS).[1][2][7][8]
- Sample Containers: High-density polyethylene (HDPE) or polypropylene bottles.[9][10]
- Reagents:
 - Methanol (LC-MS grade)



- Reagent Water (PFAS-free)
- Ammonium hydroxide (e.g., 2%) in methanol.[7]
- Formic acid
- Ammonium acetate.[7][11]
- Internal/Surrogate Standards (Isotopically labeled PFUnA)
- Apparatus:
 - SPE vacuum manifold
 - Sample concentration system (e.g., nitrogen evaporator with water bath)
 - Vortex mixer
 - Autosampler vials (polypropylene)
- 2. Sample Pretreatment
- Measure 250-500 mL of the water sample into a clean polypropylene bottle.[5][7]
- Add any required preservatives, such as ammonium acetate, to achieve a concentration of 1 g/L.[7][11]
- Spike the sample with isotopically labeled internal standards.
- Homogenize the sample by gently shaking.
- Adjust the sample pH to between 6.0 and 8.0 if necessary.[5][7]
- 3. Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold. Do not allow the cartridge to go dry during the conditioning steps.[7]

· Cartridge Conditioning:



- Pass 15 mL of 1-2% methanolic ammonium hydroxide through the cartridge.[5][7]
- Follow with 15 mL of methanol.[7]
- Finally, rinse with 15-18 mL of reagent water, leaving a layer of water on top of the sorbent.[11]
- Sample Loading:
 - Load the entire pretreated water sample onto the SPE cartridge.
 - Maintain a slow, steady flow rate of approximately 5 mL/min to ensure efficient analyte retention.[5][7] Do not let the sorbent go dry.
- Cartridge Washing:
 - After the entire sample has passed through, wash the cartridge with 5-10 mL of reagent water to remove any remaining matrix interferences.[5][12]
 - Dry the cartridge by drawing a high vacuum through it for 5-10 minutes.
- Elution:
 - Rinse the original sample bottle with 4-5 mL of the elution solvent (e.g., methanol with 2% ammonium hydroxide).[7]
 - Pass this bottle rinse through the SPE cartridge, collecting the eluate in a clean polypropylene tube.
 - Repeat the elution with a second 4-5 mL aliquot of the elution solvent, collecting it in the same tube for a total elution volume of 8-10 mL.[7][11]
- 4. Extract Concentration and Reconstitution
- Concentrate the collected eluate to near dryness under a gentle stream of nitrogen in a heated water bath (40-45 °C).[7]



- Reconstitute the dried extract with 1.0 mL of a suitable solvent, typically a mixture of methanol and water (e.g., 1:1 v/v).[7]
- Vortex the sample to ensure the residue is fully dissolved.
- Transfer the final extract to a polypropylene autosampler vial for LC-MS/MS analysis.

SPE Workflow Diagram

Caption: Step-by-step workflow for the SPE of PFUnA from water samples.

Quantitative Data Summary

The performance of the WAX SPE method for PFAS, including long-chain compounds like PFUnA, is well-documented. The following table summarizes typical performance data gathered from various studies and application notes.

Parameter	Matrix	Typical Value	Reference
Recovery	Drinking Water	80% - 120%	[7]
Surface Water	71% - 105%	[13]	
Limit of Quantification (LOQ)	Drinking Water	0.5 - 10 ng/L	
Lowest Conc. Min. Reporting Level (LCMRL)	Drinking/Surface Water	0.03 - 0.64 ng/L	[14]
Precision (%RSD)	Drinking Water	< 5%	
Surface Water	< 20%	[13][14]	

Note: Method performance, especially LOQ and recovery, can vary based on the specific water matrix, interfering substances, SPE sorbent brand, and LC-MS/MS instrumentation. Method validation is required for each specific application.



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